3-Amino-3-cycloheptylpropanamide
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Overview
Description
3-Amino-3-cycloheptylpropanamide is an organic compound with the molecular formula C10H20N2O It features a cycloheptyl ring attached to a propanamide backbone, with an amino group at the third carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-cycloheptylpropanamide typically involves the reaction of cycloheptylamine with acrylonitrile, followed by hydrogenation and subsequent hydrolysis. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) for hydrogenation and acidic or basic conditions for hydrolysis.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of automated systems ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-cycloheptylpropanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-substituted amides or other derivatives.
Scientific Research Applications
3-Amino-3-cycloheptylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-3-cycloheptylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cycloheptyl ring provides hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
3-Aminopiperidine: Similar in structure but with a six-membered ring instead of a seven-membered cycloheptyl ring.
3-Aminoazepane: Features a seven-membered ring but differs in the position of the amino group.
3-Amino-3-thioxopropanamide: Contains a sulfur atom, leading to different chemical properties.
Uniqueness: 3-Amino-3-cycloheptylpropanamide is unique due to its cycloheptyl ring, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
Properties
Molecular Formula |
C10H20N2O |
---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
3-amino-3-cycloheptylpropanamide |
InChI |
InChI=1S/C10H20N2O/c11-9(7-10(12)13)8-5-3-1-2-4-6-8/h8-9H,1-7,11H2,(H2,12,13) |
InChI Key |
XQVXVBULIMSRQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)C(CC(=O)N)N |
Origin of Product |
United States |
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